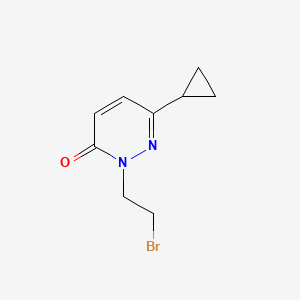

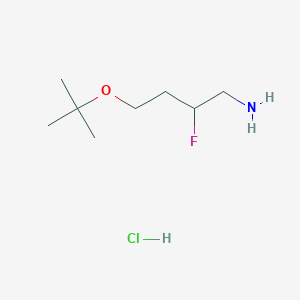

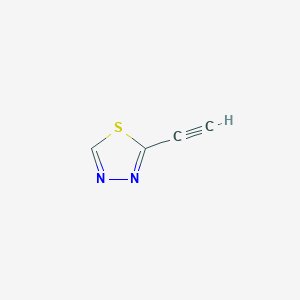

![molecular formula C10H14N2O2 B1492329 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098148-56-0](/img/structure/B1492329.png)

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid

Overview

Description

The compound “3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid” is used for chemical probe synthesis. It is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle .

Synthesis Analysis

This compound can be synthesized by reduction of 3-(1,3-diphenyl-1H-pyrazole-4-yl-) acrylic acid in ethyl acetate. The reaction mixture is stirred overnight and the excess of ethyl acetate is distilled off under reduced pressure. The precipitate obtained is filtered, dried, and recrystallized from an appropriate solvent .Molecular Structure Analysis

The empirical formula of this compound is C8H10N2O2 and it has a molecular weight of 166.18 .Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It is used in click chemistry reactions and should be stored at temperatures below -20°C .Scientific Research Applications

Synthesis and Biological Effects

- 3-Hydroxy-1H-pyrazoles react with chloroform and other reagents to yield propanoic and butanoic acids, which show diverse biological effects such as protection against shock and ADP-induced thromboembolism, reduction of serum lipids, and improvement of blood flow (Dorn & Ozegowski, 1998).

Structural Characterization

- The synthesis of propanoic acid derivatives, involving 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, demonstrates their complex structure and the importance of spectroscopic techniques for their identification (Kumarasinghe et al., 2009).

Catalytic Asymmetric Arylation

- Rhodium/chiral diene complexes catalyze the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates, leading to the synthesis of 3-aryl-3-(pyrazol-1-yl)propanoic acid with high yield and enantioselectivity, applicable in the synthesis of molecules with agonistic activity towards the human GPR40 G-protein coupled receptor (Gopula et al., 2015).

Novel Reaction Pathways

- A silver(I)-catalyzed three-component reaction involving 2-alkylenecyclobutanone and N′-(2-alkynylbenzylidene)hydrazide with water generates 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a unique pathway of cyclization and rearrangement (Pan et al., 2015).

Photosensitive Synthetic Ion Channels

- 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates the optical gating of synthetic ion channels in nanofluidic devices, a key concept for applications in controlled release, sensing, and information processing (Ali et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(1-but-3-enylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h2,7-8H,1,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVSITDWJCCQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=C(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

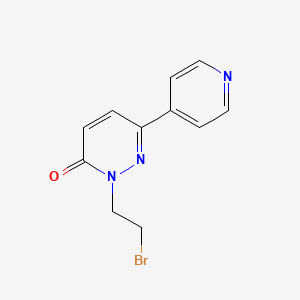

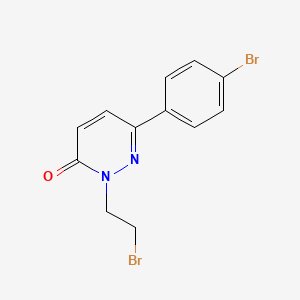

![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)

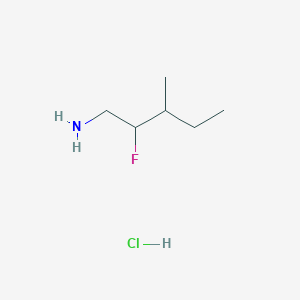

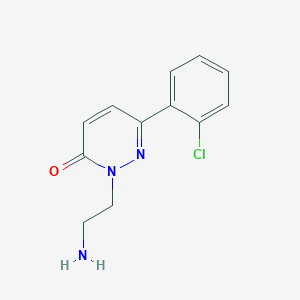

![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)

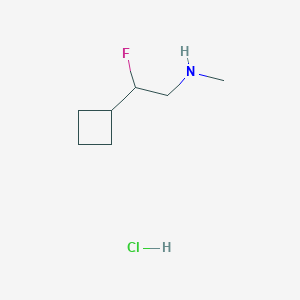

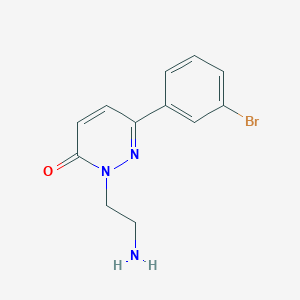

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)

![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)